2-bromoquinoline-8-carboxylic acid
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Overview
Description
2-Bromoquinoline-8-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, material science, and supramolecular chemistry. The presence of both bromine and carboxylic acid functional groups in this compound makes it a versatile compound for further chemical modifications and applications .
Mechanism of Action
Target of Action
Quinoline derivatives, a class to which this compound belongs, are known to have versatile applications in medicinal chemistry .
Mode of Action
Quinoline derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Quinoline derivatives, in general, are known to influence a wide range of biological and pharmaceutical activities .
Result of Action
Quinoline derivatives are known to have a wide range of biological and pharmaceutical activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromoquinoline-8-carboxylic acid typically involves the bromination of quinoline derivatives followed by carboxylation. One common method is the halogen-metal exchange reaction, where a brominated quinoline is treated with a strong base such as butyllithium (BuLi) in tetrahydrofuran (THF) at low temperatures. The resulting lithiated intermediate is then quenched with carbon dioxide to form the carboxylic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Transition metal-catalyzed reactions and green chemistry approaches, such as ionic liquid-mediated reactions, are also explored for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Bromoquinoline-8-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form quinoline-8-carboxylic acid derivatives or reduced to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Coupling: Palladium catalysts and appropriate ligands.
Major Products:
- Substituted quinoline derivatives.
- Quinoline-8-carboxylic acid derivatives.
- Coupled products with various functional groups .
Scientific Research Applications
2-Bromoquinoline-8-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal activities.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of antimalarial and anticancer agents.
Industry: Utilized in the production of dyes, pigments, and other materials
Comparison with Similar Compounds
Quinoline-8-carboxylic acid: Lacks the bromine atom, which can affect its reactivity and biological activity.
2-Chloroquinoline-8-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
8-Bromoquinoline-3-carboxylic acid: Bromine and carboxylic acid groups are positioned differently, affecting its reactivity and applications
Uniqueness: Its versatility makes it a valuable compound for further research and development .
Properties
IUPAC Name |
2-bromoquinoline-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-8-5-4-6-2-1-3-7(10(13)14)9(6)12-8/h1-5H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDSGBPDRWWPQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)N=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1426144-88-8 |
Source
|
Record name | 2-bromoquinoline-8-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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